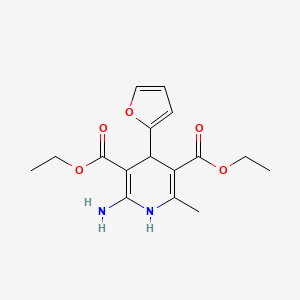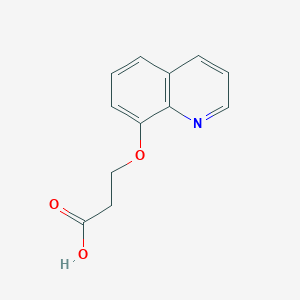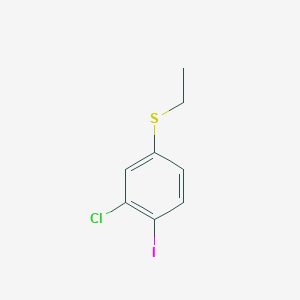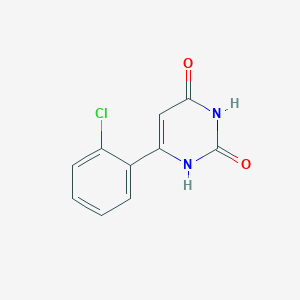
2-ISOPROPOXY-4-(3-(2-METHOXYETHYL)-4-METHYLPIPERAZIN-1-YL)ANILINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ISOPROPOXY-4-(3-(2-METHOXYETHYL)-4-METHYLPIPERAZIN-1-YL)ANILINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyethyl group and a methyl group, along with an aniline moiety substituted with a propan-2-yloxy group.
Méthodes De Préparation
The synthesis of 2-ISOPROPOXY-4-(3-(2-METHOXYETHYL)-4-METHYLPIPERAZIN-1-YL)ANILINE typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. One common synthetic route involves the reaction of 1-methylpiperazine with 2-chloroethyl methyl ether to introduce the methoxyethyl group. This intermediate is then reacted with 2-(propan-2-yloxy)aniline under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
2-ISOPROPOXY-4-(3-(2-METHOXYETHYL)-4-METHYLPIPERAZIN-1-YL)ANILINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine or aniline moieties are replaced by other nucleophiles.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Applications De Recherche Scientifique
2-ISOPROPOXY-4-(3-(2-METHOXYETHYL)-4-METHYLPIPERAZIN-1-YL)ANILINE has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research has investigated its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound’s unique structure makes it useful in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-ISOPROPOXY-4-(3-(2-METHOXYETHYL)-4-METHYLPIPERAZIN-1-YL)ANILINE involves its interaction with molecular targets such as receptors or enzymes. The piperazine ring and aniline moiety can interact with specific binding sites, leading to modulation of biological pathways. The methoxyethyl and propan-2-yloxy groups may enhance the compound’s solubility and bioavailability, facilitating its action at the target site.
Comparaison Avec Des Composés Similaires
2-ISOPROPOXY-4-(3-(2-METHOXYETHYL)-4-METHYLPIPERAZIN-1-YL)ANILINE can be compared with other piperazine derivatives and aniline compounds. Similar compounds include:
4-(4-Methylpiperazin-1-yl)aniline: Lacks the methoxyethyl and propan-2-yloxy groups, resulting in different chemical properties and biological activities.
2-(Propan-2-yloxy)aniline: Lacks the piperazine ring, leading to different interactions with biological targets.
N-(2-Methoxyethyl)-4-methylpiperazine:
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C17H29N3O2 |
|---|---|
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
4-[3-(2-methoxyethyl)-4-methylpiperazin-1-yl]-2-propan-2-yloxyaniline |
InChI |
InChI=1S/C17H29N3O2/c1-13(2)22-17-11-14(5-6-16(17)18)20-9-8-19(3)15(12-20)7-10-21-4/h5-6,11,13,15H,7-10,12,18H2,1-4H3 |
Clé InChI |
DPJKFPWHNCHLDQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=CC(=C1)N2CCN(C(C2)CCOC)C)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-N,N-Dimethyl-N'-(1H-pyrrolo[2,3-c]pyridin-5-yl)formimidamide](/img/structure/B8709057.png)









![5-(2-Chloroethoxy)benzo[b]thiophene](/img/structure/B8709146.png)



